

Spectroscopic data of 1-Bromoadamantane NMR IR MS

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Compound of Interest

Compound Name: **1-Bromoadamantane**

Cat. No.: **B1268071**

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An In-depth Technical Guide to the Spectroscopic Data of **1-Bromoadamantane**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-bromoadamantane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-bromoadamantane**.

Table 1: ^1H NMR Spectroscopic Data for **1-Bromoadamantane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.37	s	6H	CH ₂ (adjacent to C-Br)
2.10	s	3H	CH (bridgehead)
1.73	s	6H	CH ₂

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromoadamantane**

Chemical Shift (δ) ppm	Assignment
69.1	C-Br
48.2	CH_2 (adjacent to C-Br)
35.8	CH (bridgehead)
31.9	CH_2

Solvent: CDCl_3 , Reference: TMS (Tetramethylsilane)[[1](#)]

Table 3: Infrared (IR) Spectroscopy Data for **1-Bromoadamantane**

Wavenumber (cm^{-1})	Intensity	Assignment
2920	Strong	C-H stretch (alkane)
2850	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
680	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data for **1-Bromoadamantane**

m/z Ratio	Relative Intensity (%)	Assignment
216	50	$[\text{M}+2]^+$ (presence of ^{81}Br isotope)
214	50	$[\text{M}]^+$ (presence of ^{79}Br isotope)
135	100	$[\text{M}-\text{Br}]^+$ (loss of Bromine radical)
93	30	$[\text{C}_7\text{H}_9]^+$
79	25	$[\text{C}_6\text{H}_7]^+$

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1-bromoadamantane** (approximately 10-20 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR, is used.
- Data Acquisition for ^1H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay to allow for full recovery of the magnetization between pulses.
- Data Acquisition for ^{13}C NMR: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **1-bromoadamantane** is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained

using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

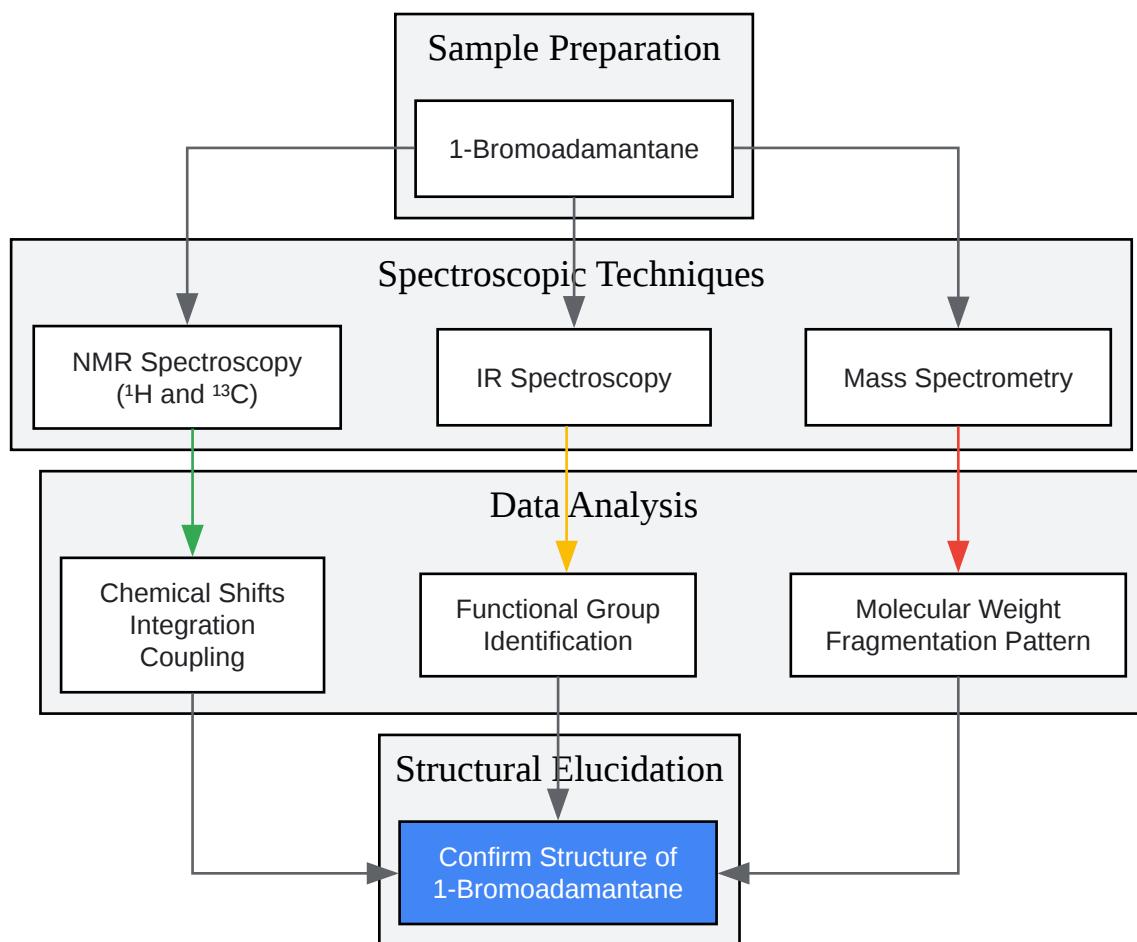
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum. The typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-bromoadamantane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in a heated inlet system.
- **Ionization:** In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (molecular ion, $\text{M}^{+\bullet}$).
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Data Presentation:** The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **1-bromoadamantane**.

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Caption: General workflow for spectroscopic analysis.

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Caption: Fragmentation of **1-Bromoadamantane** in MS.

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References

- 1. 1-Bromoadamantane(768-90-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 1-Bromoadamantane [webbook.nist.gov]
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